Potassium cacodylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;dimethylarsinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7AsO2.K/c1-3(2,4)5;/h1-2H3,(H,4,5);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRIWDYVYNNCFY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[As](=O)(C)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6AsKO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635738 | |

| Record name | Potassium dimethylarsinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21416-85-3 | |

| Record name | Potassium dimethylarsinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Potassium Cacodylate in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications of potassium cacodylate in scientific research. Primarily utilized as a buffering agent, its unique properties make it an invaluable tool in various experimental contexts, most notably in electron microscopy, apoptosis detection, and in situ hybridization. This document provides a comprehensive overview of its core uses, detailed experimental protocols, and the underlying principles of its application.

Core Applications of this compound

This compound, the potassium salt of cacodylic acid, is most frequently employed in research as a component of a cacodylate buffer system. This buffer is particularly advantageous in scenarios where the presence of phosphate (B84403) ions, found in common buffers like phosphate-buffered saline (PBS), would interfere with experimental outcomes.

The primary research applications of this compound include:

-

Electron Microscopy (EM): As a buffer for fixative solutions (e.g., glutaraldehyde, osmium tetroxide) in the preparation of biological samples for transmission electron microscopy (TEM) and scanning electron microscopy (SEM). Its arsenic core helps to stabilize cellular structures and it does not precipitate in the presence of divalent cations like calcium, which can be problematic with phosphate buffers.

-

Apoptosis Detection (TUNEL Assay): As a key component of the TdT (Terminal deoxynucleotidyl transferase) reaction buffer in TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays. The TUNEL assay is a widely used method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.

-

In Situ Hybridization (ISH): In the preparation of buffers for labeling nucleic acid probes and during the hybridization process to maintain a stable pH environment.

Data Presentation: Quantitative Overview

The following tables summarize the typical quantitative parameters for the use of this compound in various research protocols.

| Application | Parameter | Typical Value/Range |

| Electron Microscopy | Buffer Concentration | 0.05 M - 0.2 M |

| pH | 6.0 - 7.4 | |

| Fixative Concentration | 2% - 4% Glutaraldehyde | |

| 1% Osmium Tetroxide | ||

| TUNEL Assay | TdT Reaction Buffer (5x) | 1 M this compound |

| pH | 6.6 | |

| In Situ Hybridization | Tailing Buffer (5x) | 1 M this compound |

| pH | 6.6 - 7.3 |

Experimental Protocols

Preparation of this compound Buffer for Electron Microscopy

This protocol describes the preparation of a 0.1 M this compound buffer, a common working concentration for electron microscopy sample preparation.

Materials:

-

Cacodylic acid

-

Potassium hydroxide (B78521) (KOH) pellets

-

Distilled or deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flasks and graduated cylinders

Procedure:

-

Prepare a 0.2 M Cacodylic Acid Stock Solution:

-

Dissolve 2.76 g of cacodylic acid in approximately 80 mL of distilled water in a 100 mL volumetric flask.

-

Once dissolved, bring the final volume to 100 mL with distilled water.

-

-

Prepare a 0.2 M Potassium Hydroxide (KOH) Solution:

-

Dissolve 1.12 g of KOH pellets in approximately 80 mL of distilled water in a 100 mL volumetric flask.

-

Caution: The dissolution of KOH is exothermic. Allow the solution to cool to room temperature.

-

Once cooled, bring the final volume to 100 mL with distilled water.

-

-

Prepare the 0.1 M this compound Buffer:

-

In a beaker, combine 50 mL of the 0.2 M cacodylic acid stock solution with a stir bar.

-

Place the beaker on a magnetic stirrer.

-

Slowly add the 0.2 M KOH solution while monitoring the pH with a calibrated pH meter.

-

Continue adding KOH until the desired pH (typically between 7.2 and 7.4 for most biological samples) is reached.

-

Transfer the solution to a 100 mL volumetric flask and bring the final volume to 100 mL with distilled water.

-

-

Sterilization and Storage:

-

The buffer can be filter-sterilized using a 0.22 µm filter.

-

Store the buffer at 4°C. Cacodylate buffers are stable for long periods and do not support microbial growth.

-

TUNEL Assay for Apoptosis Detection

This protocol outlines the key steps of a TUNEL assay using a this compound-based buffer for labeling fragmented DNA in apoptotic cells.[1]

Materials:

-

Fixed and permeabilized cells or tissue sections

-

Terminal deoxynucleotidyl transferase (TdT)

-

Biotin-dUTP or fluorescently labeled dUTP

-

TdT Reaction Buffer (5x): 1 M this compound, 125 mM Tris-HCl, pH 6.6, 1.25 mg/mL Bovine Serum Albumin (BSA)[1]

-

Cobalt Chloride (CoCl₂) solution

-

Detection reagents (e.g., streptavidin-HRP and substrate, or fluorescence microscopy equipment)

Procedure:

-

Prepare the TdT Reaction Mix: For each sample, prepare a fresh reaction mix. A typical mix for a single sample might include:

-

10 µL of 5x TdT Reaction Buffer

-

1 µL of Biotin-dUTP or fluorescently labeled dUTP

-

1 µL of TdT enzyme

-

38 µL of sterile distilled water

-

-

Equilibration:

-

Incubate the fixed and permeabilized samples in 1x TdT Reaction Buffer for 10-15 minutes at room temperature.

-

-

Labeling Reaction:

-

Remove the equilibration buffer and add the TdT reaction mix to the samples.

-

Incubate for 60 minutes at 37°C in a humidified chamber.

-

-

Stopping the Reaction:

-

Stop the reaction by washing the samples with a stop/wash buffer (e.g., 2x SSC).

-

-

Detection:

-

If using biotin-dUTP, incubate with a streptavidin-conjugate (e.g., streptavidin-HRP followed by a chromogenic substrate, or streptavidin-fluorophore).

-

If using a fluorescently labeled dUTP, proceed directly to visualization by fluorescence microscopy.

-

-

Counterstaining and Mounting:

-

Counterstain the nuclei with a suitable dye (e.g., DAPI, Hoechst, or Methyl Green).

-

Mount the samples for microscopic analysis.

-

Visualizations

Experimental Workflow for TUNEL Assay

References

An In-Depth Technical Guide to the Chemical Properties and Structure of Potassium Cacodylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium cacodylate, systematically known as potassium dimethylarsinate, is an organoarsenic compound. It is the potassium salt of cacodylic acid. While less common in laboratory use than its sodium counterpart, understanding its chemical and physical properties is crucial for applications in biological buffering systems, herbicides, and as a potential, albeit toxic, component in certain historical therapeutic contexts. This guide provides a comprehensive overview of the core chemical properties, structure, and relevant experimental methodologies associated with this compound and related cacodylate compounds. Due to a notable lack of experimentally determined data for this compound, this guide will also reference the more thoroughly studied sodium cacodylate for comparative purposes.

Chemical Structure and Identification

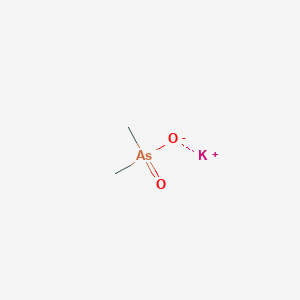

This compound is an ionic compound consisting of a potassium cation (K⁺) and a cacodylate anion ([(CH₃)₂AsO₂]⁻). The arsenic atom is pentavalent and bonded to two methyl groups and two oxygen atoms.

Diagram: Chemical Structure of this compound

A 2D representation of the ionic structure of this compound.

Table 1: Identifiers and Nomenclature for this compound

| Identifier | Value |

| IUPAC Name | potassium dimethylarsinate[1] |

| Chemical Formula | C₂H₆AsKO₂[1] |

| CAS Number | 21416-85-3[1] |

| Synonyms | Potassium dimethylarsinate, this compound[1] |

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 176.09 g/mol | PubChem[1] |

| Exact Mass | 175.922080 Da | PubChem[1] |

| Topological Polar Surface Area | 40.1 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

Table 3: Physicochemical Properties of Related Cacodylates

| Property | Value | Compound | Source |

| pKa of Cacodylic Acid | ~6.29 | Cacodylic Acid | PubChem[2] |

| Melting Point | 77 - 80 °C | Sodium Cacodylate Trihydrate | Fisher Scientific |

| Solubility in Water | Soluble | Sodium Cacodylate | PubChem[2] |

Experimental Protocols

Synthesis of Cacodylates (Historical Method)

A historical method for the synthesis of cacodylic acid, the precursor to cacodylate salts, involves the reaction of arsenic trioxide with potassium acetate. This method, first discovered by Louis Claude Cadet de Gassicourt, produces "Cadet's fuming liquid," a mixture containing cacodyl (B8556844) oxide ([(CH₃)₂As]₂O) and cacodyl ([(CH₃)₂As]₂). Subsequent oxidation of this mixture yields cacodylic acid, which can then be neutralized with a potassium base (e.g., potassium hydroxide) to form this compound.

Reaction Scheme:

-

As₂O₃ + 4 CH₃COOK → (CH₃)₂As-O-As(CH₃)₂ + 2 K₂CO₃ + 2 CO₂

-

(CH₃)₂As-O-As(CH₃)₂ + O₂ → 2 (CH₃)₂AsO(OH) (Cacodylic Acid)

-

(CH₃)₂AsO(OH) + KOH → (CH₃)₂AsO₂K + H₂O (this compound)

Note: This synthesis involves highly toxic and pyrophoric intermediates and should only be performed by experienced chemists with appropriate safety precautions.

Preparation of Cacodylate Buffer (Protocol for Sodium Cacodylate)

Cacodylate buffers are widely used in electron microscopy due to their suitable pH range (5.0-7.4) and because they do not precipitate with many metallic salts used in fixation and staining. The following is a standard protocol for the preparation of a sodium cacodylate buffer, which can be adapted for this compound by using this compound and adjusting the pH with an appropriate acid.

Materials:

-

Sodium Cacodylate Trihydrate (Na(CH₃)₂AsO₂·3H₂O)

-

Distilled or deionized water

-

0.1 M Hydrochloric Acid (HCl) or other suitable acid for pH adjustment

-

pH meter

-

Volumetric flasks and graduated cylinders

Procedure for 0.1 M Sodium Cacodylate Buffer (pH 7.4):

-

Dissolve 2.14 g of sodium cacodylate trihydrate in approximately 90 mL of distilled water.

-

Stir the solution until the salt is completely dissolved.

-

Calibrate the pH meter.

-

Slowly add 0.1 M HCl to the solution while monitoring the pH. Continue adding acid until a stable pH of 7.4 is reached.

-

Transfer the solution to a 100 mL volumetric flask and add distilled water to the mark.

-

Store the buffer solution at 4°C.

Diagram: Workflow for Cacodylate Buffer Preparation

A generalized workflow for the preparation of a cacodylate buffer solution.

Characterization of Organoarsenic Compounds

The characterization of organoarsenic compounds like this compound typically involves a combination of analytical techniques to determine purity, structure, and concentration.

Common Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of different arsenic species.

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Often coupled with HPLC (HPLC-ICP-MS) for highly sensitive elemental analysis and speciation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure and bonding.

-

X-ray Crystallography: Can be used to determine the precise three-dimensional structure of the crystalline solid.

Biological Activity and Signaling Pathways

This compound, as an organoarsenic compound, does not act as a signaling molecule in the traditional sense. Its primary biological effects are related to the toxicity of arsenic. In vivo, cacodylates can be metabolized, leading to the release of inorganic arsenic species, which are known to be toxic and carcinogenic.

The toxicity of arsenic is multifaceted, with a key mechanism being the induction of oxidative stress. This can, in turn, affect various cellular signaling pathways. One notable pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway, which is a primary cellular defense against oxidative stress.

Diagram: Arsenic-Induced Oxidative Stress and Nrf2-ARE Pathway Activation

A simplified diagram showing the activation of the Nrf2-ARE pathway in response to arsenic-induced oxidative stress.

At higher concentrations, the cellular damage caused by arsenic can overwhelm these protective mechanisms, leading to apoptosis (programmed cell death).[3]

Safety and Handling

This compound is highly toxic if ingested, inhaled, or absorbed through the skin. It is also a known carcinogen.[4] Extreme care must be taken when handling this compound.

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.

-

Avoid generating dust.

-

Dispose of waste according to institutional and governmental regulations for arsenic-containing compounds.

Conclusion

This compound is an organoarsenic compound with limited available experimental data on its specific physical properties. Its chemical structure and computed properties are well-defined. While detailed experimental protocols for its synthesis are not common, methods for the preparation of the widely used sodium cacodylate buffer in electron microscopy can serve as a valuable reference. The biological activity of this compound is dominated by its inherent arsenic toxicity, which can induce oxidative stress and impact cellular signaling pathways as a secondary effect. Due to its significant health hazards, strict safety protocols must be followed when handling this compound. Further research is needed to fully characterize the experimental properties of this compound.

References

Synthesis of Potassium Cacodylate for Laboratory Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of potassium cacodylate for laboratory applications. The document details the chemical principles, experimental protocols, safety precautions, and data presentation pertinent to its preparation. This guide is intended for professionals in research and drug development who require a reliable method for producing this reagent.

Introduction

This compound, the potassium salt of cacodylic acid (dimethylarsinic acid), is an organoarsenic compound utilized primarily as a buffering agent in biological and biochemical research. Its effectiveness in maintaining a stable pH in the physiological range makes it particularly valuable for electron microscopy sample preparation and in crystallization experiments for proteins and nucleic acids. While commercially available, in-house synthesis can be a cost-effective alternative and ensures the purity required for sensitive applications.

The synthesis is based on a straightforward acid-base neutralization reaction between cacodylic acid and potassium hydroxide (B78521).

Chemical Reaction and Stoichiometry

The synthesis of this compound proceeds via the neutralization of cacodylic acid with potassium hydroxide, yielding this compound and water. The balanced chemical equation for this reaction is:

(CH₃)₂AsO₂H + KOH → (CH₃)₂AsO₂K + H₂O

The stoichiometry of this reaction is a 1:1 molar ratio between cacodylic acid and potassium hydroxide.[1][2][3] Accurate measurement of the reactants in this ratio is crucial for achieving a high yield of the desired salt and minimizing unreacted starting materials.

Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of solid this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| Cacodylic Acid ((CH₃)₂AsO₂H) | ≥98% | Sigma-Aldrich |

| Potassium Hydroxide (KOH) | ACS Reagent Grade | Fisher Scientific |

| Deionized Water (H₂O) | Type I | Millipore |

| pH indicator strips or pH meter | - | VWR |

| Glassware (beakers, graduated cylinders, evaporating dish) | - | Pyrex |

| Magnetic stirrer and stir bar | - | IKA |

| Heating mantle or hot plate | - | Corning |

| Crystallizing dish | - | Kimble |

| Buchner funnel and filter paper | - | Whatman |

| Vacuum flask | - | - |

| Desiccator | - | - |

Synthesis Procedure

-

Dissolution of Cacodylic Acid: In a fume hood, accurately weigh a molar equivalent of cacodylic acid and dissolve it in a minimal amount of deionized water in a beaker with the aid of a magnetic stirrer.

-

Preparation of Potassium Hydroxide Solution: Accurately weigh one molar equivalent of potassium hydroxide and dissolve it in a separate beaker containing a small amount of deionized water. Caution: The dissolution of KOH is exothermic.

-

Neutralization: Slowly add the potassium hydroxide solution to the stirring cacodylic acid solution. Monitor the pH of the mixture using a calibrated pH meter or pH indicator strips. Continue adding the KOH solution dropwise until a neutral pH (approximately 7.0) is achieved.[4][5]

-

Concentration: Transfer the resulting this compound solution to an evaporating dish and gently heat it to reduce the volume of water.[4][6] This will create a supersaturated solution necessary for crystallization.[7]

-

Crystallization: Once the solution is sufficiently concentrated, allow it to cool slowly to room temperature. Covering the evaporating dish and leaving it undisturbed will promote the formation of larger crystals. For faster crystallization, the solution can be cooled in an ice bath.

-

Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Buchner funnel and filter paper.

-

Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities.

-

Drying: Dry the purified this compound crystals in a desiccator over a suitable desiccant (e.g., silica (B1680970) gel or anhydrous calcium chloride) until a constant weight is achieved.

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

While a specific yield for this exact synthesis is not extensively published, a well-executed acid-base neutralization and crystallization should theoretically produce a high yield, typically in the range of 85-95%. The final yield and purity are dependent on the precision of the neutralization, the efficiency of the crystallization, and the thoroughness of the drying process.

| Parameter | Expected Value | Notes |

| Molar Ratio (Cacodylic Acid:KOH) | 1:1 | Crucial for complete reaction. |

| Theoretical Yield | Dependent on starting mass | Calculated based on the limiting reagent. |

| Actual Yield | 85-95% of theoretical | Losses can occur during transfers and filtration. |

| Purity | >98% | Can be assessed by titration or spectroscopic methods. |

| pH of final solution (before evaporation) | ~7.0 | Indicates complete neutralization. |

Safety Precautions

Cacodylic acid and its salts are toxic and should be handled with extreme care.

-

Engineering Controls: All work should be conducted in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Waste Disposal: Dispose of all arsenic-containing waste according to institutional and local regulations for hazardous materials.

Logical Relationships in Synthesis

The successful synthesis of this compound relies on a series of dependent steps. The logical flow ensures the formation of the desired product with high purity.

Caption: Key logical dependencies in the synthesis of this compound.

References

- 1. ChemTeam: Titration to the equivalence point: Using masses (Problems #1 - 10) [chemteam.info]

- 2. quora.com [quora.com]

- 3. quora.com [quora.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. Preparing a soluble salt by neutralisation | Class experiment | RSC Education [edu.rsc.org]

- 7. youtube.com [youtube.com]

The Dual Nature of a Classic Buffer: A Technical Guide to Potassium Cacodylate for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, practical applications, and critical considerations of potassium cacodylate as a buffering agent in biological research and pharmaceutical development.

In the landscape of biological buffers, this compound holds a unique position. Prized for its stability and compatibility in specific applications such as electron microscopy, it also carries the significant caveat of arsenic-related toxicity. This technical guide provides a comprehensive overview of the mechanism of action of this compound as a buffer, its key performance indicators in comparison to other common buffers, detailed experimental protocols, and a critical discussion of its potential interference with cellular signaling pathways—a crucial consideration for drug development professionals.

The Core Mechanism: this compound as a Buffer

The buffering action of this compound, like all buffers, is governed by the principles of weak acid-base equilibrium. The system consists of a weak acid, cacodylic acid ((CH₃)₂AsO₂H), and its conjugate base, the cacodylate anion ((CH₃)₂AsO₂⁻), typically introduced as a potassium salt.

The equilibrium can be represented as:

(CH₃)₂AsO₂H ⇌ H⁺ + (CH₃)₂AsO₂⁻

When a strong acid is introduced, the excess H⁺ ions are neutralized by the cacodylate anion. Conversely, when a strong base is added, the hydroxide (B78521) ions (OH⁻) are neutralized by the hydrogen ions produced from the dissociation of cacodylic acid, shifting the equilibrium to the right. This resistance to pH change is most effective within a specific range around the pKa of cacodylic acid.

The relationship between pH, pKa, and the ratio of the conjugate base to the weak acid is described by the Henderson-Hasselbalch equation :

pH = pKa + log ( [ (CH₃)₂AsO₂⁻ ] / [ (CH₃)₂AsO₂H ] ) [1][2][3]

For cacodylic acid, the pKa is approximately 6.27.[4][5][6] This makes this compound an effective buffer in the pH range of roughly 5.0 to 7.4.[4][5][6][7]

Quantitative Comparison with Other Biological Buffers

The choice of buffer is a critical decision in experimental design. The following table provides a quantitative comparison of this compound with other commonly used biological buffers.

| Property | This compound | Phosphate (B84403) | Tris | HEPES |

| pKa at 25°C | 6.27[4][5][6] | 7.20[4] | 8.06 | 7.48 |

| ΔpKa / °C | -0.002 | -0.0028 | -0.028[5] | -0.014 |

| Buffering Range | 5.0 - 7.4[4][5][6][7] | 5.8 - 8.0[4] | 7.1 - 9.0 | 6.8 - 8.2 |

| Metal Ion Chelation | Does not precipitate with Ca²⁺, Mg²⁺[6] | Precipitates with Ca²⁺, Mg²⁺[6] | Can chelate some metal ions | Negligible |

| Reactivity with Aldehydes | No[4][5][7] | Can react over time[4] | Yes (primary amine) | No |

| Toxicity | High (contains arsenic)[8] | Low | Low | Low |

| Notes | Stable, long shelf-life, resistant to microbial growth.[6] | Physiologically relevant, inexpensive.[6] | Significant temperature dependence of pKa.[5] | Good for many biological systems. |

Experimental Protocols

Preparation of a 0.1 M this compound Buffer, pH 7.4

This protocol describes the preparation of a stock solution of this compound buffer, which can then be used in various applications.

Materials:

-

Cacodylic acid ((CH₃)₂AsO₂H)

-

Potassium hydroxide (KOH)

-

Deionized water (dH₂O)

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flasks and graduated cylinders

Procedure:

-

Calculate the required mass of cacodylic acid: For 1 L of a 0.1 M solution, you will need 0.1 moles of cacodylic acid (Molar Mass = 137.99 g/mol ).

-

Mass = 0.1 mol * 137.99 g/mol = 13.80 g

-

-

Dissolve the cacodylic acid: In a beaker with about 800 mL of dH₂O, dissolve the 13.80 g of cacodylic acid using a magnetic stirrer.

-

Adjust the pH: While monitoring with a calibrated pH meter, slowly add a solution of 1 M KOH dropwise until the pH reaches 7.4.

-

Bring to final volume: Carefully transfer the solution to a 1 L volumetric flask and add dH₂O to the mark.

-

Sterilization and Storage: The buffer can be sterilized by filtration through a 0.22 µm filter. Store at 4°C. Cacodylate buffers have a long shelf life.[6]

Example Application: Buffer Preparation for a Phosphatase Assay

In enzymatic assays for phosphatases, the use of a phosphate-free buffer is critical to avoid competitive inhibition and high background. Cacodylate buffers are an excellent choice for such applications.

Rationale for using Cacodylate Buffer: Phosphate, the product of the phosphatase reaction, can act as a competitive inhibitor of the enzyme. Using a phosphate-based buffer would introduce a high concentration of the product, significantly interfering with the measurement of enzyme kinetics. Cacodylate provides buffering capacity in the physiological range without introducing phosphate ions.

Protocol for 50 mM Tris/Cacodylate Buffer, pH 7.0:

-

Prepare Stock Solutions:

-

0.2 M Cacodylic Acid

-

0.2 M Tris Base

-

-

Combine Stock Solutions: In a beaker, combine a volume of the 0.2 M cacodylic acid stock with a volume of the 0.2 M Tris base stock. The exact ratio will depend on the desired final pH. For a pH of 7.0, you would start with a larger proportion of the cacodylic acid.

-

Adjust pH: Place the beaker on a magnetic stirrer and monitor the pH. Titrate with the 0.2 M Tris base solution until the pH reaches 7.0.

-

Dilute to Final Concentration: Transfer the solution to a volumetric flask and dilute with dH₂O to achieve a final concentration of 50 mM for both buffer components.

Critical Considerations for Drug Development Professionals: Interference with Cellular Signaling

A significant concern for researchers in drug development is the potential for buffer components to interact with biological systems and confound experimental results. Due to its arsenic content, cacodylate warrants special attention. Arsenic and its metabolites are known to impact cellular signaling pathways.

Key Signaling Pathways Affected by Arsenic:

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: Arsenic has been shown to activate MAPK signaling pathways, including ERK, JNK, and p38.[4][8][9] This can lead to downstream effects on cell proliferation, differentiation, and apoptosis.

-

Epidermal Growth Factor Receptor (EGFR) Signaling: Arsenic can induce the activation of EGFR and its downstream effectors, which are critical for cell growth and survival.[8][9][10]

-

NF-κB Signaling: The transcription factor NF-κB, a key regulator of inflammation and cell survival, can be both activated and inhibited by arsenic, depending on the dose and duration of exposure.[8][9][11]

-

Oxidative Stress: Arsenic exposure can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress.[4][8][9][11] This can damage cellular components and modulate redox-sensitive signaling pathways.

Given these potential off-target effects, it is imperative that researchers carefully consider the use of cacodylate buffer in studies involving the investigation of these or related signaling pathways. In such cases, alternative non-arsenic-containing buffers like HEPES or PIPES should be considered.

Application in Drug Formulation

The use of cacodylate buffers in parenteral drug formulations is not common, primarily due to the inherent toxicity of arsenic. Regulatory agencies would require extensive justification for the inclusion of an arsenic-containing excipient. Buffers such as phosphate, citrate, and acetate (B1210297) are far more prevalent in parenteral products.[12] While cacodylate's stability and resistance to microbial growth are advantageous, these benefits are generally outweighed by the safety concerns.

Conclusion

This compound is a buffer with distinct advantages and significant drawbacks. Its excellent buffering capacity in the physiological range, stability, and lack of reactivity with aldehydes and divalent cations make it a valuable tool, particularly in the field of electron microscopy. However, its toxicity and the potential for its arsenic component to interfere with key cellular signaling pathways necessitate a cautious and well-informed approach to its use. For researchers and drug development professionals, a thorough understanding of these properties is essential for robust experimental design and accurate interpretation of results. When considering this compound, the guiding principle should be to leverage its unique benefits in applications where alternatives are unsuitable, while remaining acutely aware of its potential to influence biological outcomes.

References

- 1. emsdiasum.com [emsdiasum.com]

- 2. scienceservices.eu [scienceservices.eu]

- 3. medium.com [medium.com]

- 4. Influence of arsenate and arsenite on signal transduction pathways: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. em-grade.com [em-grade.com]

- 8. researchgate.net [researchgate.net]

- 9. Different mechanisms of arsenic related signaling in cellular proliferation, apoptosis and neo-plastic transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. stacks.cdc.gov [stacks.cdc.gov]

- 11. Arsenic poisoning - Wikipedia [en.wikipedia.org]

- 12. pharmaexcipients.com [pharmaexcipients.com]

An In-depth Technical Guide to the Safe Handling of Potassium Cacodylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the safety and handling precautions for potassium cacodylate. As an organoarsenic compound, this compound and its dissociated form, cacodylic acid, present significant health risks that necessitate stringent safety protocols in a laboratory setting. This document outlines the toxicological properties, occupational exposure limits, appropriate personal protective equipment (PPE), and procedures for safe handling, storage, spills, and disposal. Detailed experimental protocols for toxicity assessment and workplace monitoring are provided to ensure the safety of all personnel. Furthermore, this guide elucidates the molecular mechanisms of cacodylate-induced toxicity, offering a deeper understanding of its biological effects.

Chemical and Physical Properties

This compound is the potassium salt of cacodylic acid (dimethylarsinic acid). It is crucial to understand its physical and chemical properties to handle it safely.

| Property | Value | References |

| Chemical Formula | C₂H₆AsKO₂ | [1] |

| Molecular Weight | 176.08 g/mol | |

| Appearance | White crystalline or granular solid | [2] |

| Odor | Slight garlic-like odor | [3] |

| Solubility | Soluble in water | [4] |

| pKa (of Cacodylic Acid) | 6.29 | [2] |

Toxicological Data

This compound is highly toxic if ingested, inhaled, or absorbed through the skin[2][4]. The toxicity is primarily attributed to the arsenic content. All forms of arsenic are considered a serious risk to human health and are classified as Group A carcinogens[4].

Acute Toxicity

| Route of Exposure | Species | LD50/LC50 Value | References |

| Oral | Rat | 644 - 830 mg/kg (for cacodylic acid) | [5] |

| Inhalation | Rat | LC50: 3.9 mg/L (for cacodylic acid) | [5] |

Chronic Toxicity and Other Health Effects

Chronic exposure to cacodylic acid and its salts can lead to severe health issues:

-

Dermatologic: Irritation, corrosion, hyperkeratosis (thickened skin), hyperpigmentation, and the potential for basal and squamous cell cancers of the skin[6].

-

Neurological: Nerve damage causing weakness, "pins and needles," and poor coordination in the limbs[6].

-

Reproductive/Developmental: Decreased fetal weights, delayed bone ossification, and decreased sperm production in animal studies[6].

-

Carcinogenicity: Classified as a human carcinogen[4][7]. While not a strong carcinogen on its own, it can promote tumors in the presence of other carcinogens[2].

Occupational Safety and Health

Exposure Limits

To minimize occupational risk, regulatory bodies have established permissible exposure limits (PELs) for arsenic compounds.

| Regulatory Body | Exposure Limit (as As) | Duration | References |

| OSHA (Organic Arsenic) | 0.5 mg/m³ | 8-hour TWA | [3][8] |

| OSHA (Inorganic Arsenic) | 0.01 mg/m³ | 8-hour TWA | [9] |

| NIOSH (Inorganic Arsenic) | 0.002 mg/m³ | 15-minute ceiling | [9] |

| ACGIH (Inorganic Arsenic) | 0.01 mg/m³ | 8-hour TWA | [9] |

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure.

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile or rubber gloves[7][10]. Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact[11].

-

Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles[8][10]. A face shield may be necessary when there is a splash hazard[8].

-

Skin and Body Protection: A lab coat or chemical-resistant coveralls should be worn[7][8]. For situations with a high risk of skin contact, impervious boots and clothing are recommended[7][8].

-

Respiratory Protection: All work with this compound powder should be conducted in a certified chemical fume hood to avoid inhalation of dust[10][12]. If a fume hood is not available or if airborne concentrations exceed the PEL, a NIOSH-approved respirator with appropriate cartridges for arsenic dust must be used[8][12].

Safe Handling and Storage

-

General Handling: Do not eat, drink, smoke, or apply cosmetics in areas where this compound is handled[8]. Wash hands thoroughly after handling, even if gloves were worn[11]. Avoid generating dust[11].

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed, original container[11][12]. The storage area should be locked and accessible only to authorized personnel[11]. Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[3][10].

Spill and Disposal Procedures

Spill Response

-

Evacuate and Secure: Immediately evacuate the area and restrict access[3].

-

Personal Protection: Don appropriate PPE, including respiratory protection, before entering the spill area[3].

-

Containment and Cleanup: For solid spills, gently moisten the material to prevent dust generation before sweeping it up, or use a HEPA-filtered vacuum for cleanup[3][13]. Place the collected material into a sealed, labeled container for hazardous waste disposal[3]. Do not wash spills into the sewer system[9][11].

-

Decontamination: Ventilate the area and wash the spill site with soap and water after the material has been removed[3][14].

Waste Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations[9][11]. Do not mix with other waste[11].

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[3][11].

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of soap and water for at least 15 minutes. Seek medical attention[3][11].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[3][11].

-

Ingestion: Do NOT induce vomiting. If the person is conscious, give two glasses of water to drink. Seek immediate medical attention[11][15].

Experimental Protocols

Workplace Air Monitoring for Arsenic

This protocol is based on OSHA and NIOSH methodologies for the collection and analysis of airborne arsenic.

Objective: To determine the time-weighted average (TWA) concentration of arsenic in the workplace air.

Materials:

-

Personal sampling pump calibrated to a flow rate of 2 L/min.

-

37-mm diameter, 0.8-µm pore size mixed-cellulose ester (MCE) filter in a closed-face cassette.

-

Nitric acid.

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) with a heated graphite (B72142) atomizer.

Procedure:

-

Calibrate the personal sampling pump with a representative filter cassette in line.

-

Attach the filter cassette to the worker's breathing zone.

-

Draw air through the filter at a flow rate of 2 L/min for a recommended sampling time of 240 minutes (for a total volume of 480 L).

-

After sampling, cap the cassette and send it to an accredited analytical laboratory.

-

The laboratory will perform a nitric acid digestion of the filter.

-

The digested sample is then analyzed for arsenic content using ICP-MS or AAS.

-

The concentration of arsenic in the air is calculated based on the amount of arsenic found on the filter and the total volume of air sampled.

Biological Monitoring: Urinary Arsenic Analysis

This protocol provides a method for assessing a worker's recent exposure to arsenic.

Objective: To quantify the concentration of arsenic species in a urine sample.

Materials:

-

Sterile urine collection containers.

-

High-Performance Liquid Chromatography (HPLC) system.

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Procedure:

-

Instruct the worker to abstain from consuming seafood for at least two days prior to sample collection to avoid interference from dietary organoarsenicals.

-

Collect a spot urine sample at the end of a work shift.

-

Freeze the sample until analysis to ensure the stability of arsenic species.

-

At the laboratory, the urine sample is prepared and injected into an HPLC system to separate the different arsenic species (e.g., inorganic arsenic, monomethylarsonic acid (MMA), dimethylarsinic acid (DMA)).

-

The separated species are then quantified using an ICP-MS.

-

The results are typically reported as micrograms of arsenic per gram of creatinine (B1669602) to account for urine dilution.

Signaling Pathways of Toxicity

The toxicity of cacodylic acid, the active form of this compound, is mediated through complex cellular signaling pathways, primarily leading to apoptosis (programmed cell death). The Mitogen-Activated Protein Kinase (MAPK) and caspase pathways are central to this process.

Dimethylarsinic acid (DMA), the deprotonated form of cacodylic acid, has been shown to activate both the extrinsic and intrinsic apoptotic pathways. This is achieved through the activation of the MAPK signaling cascades, including JNK, ERK1/2, and p38. The activation of these kinases precedes the activation of caspases. The process involves the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3), ultimately leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and apoptosis.

Conclusion

This compound is a hazardous substance that requires careful and informed handling. Adherence to the safety precautions, exposure limits, and emergency procedures outlined in this guide is essential for minimizing the risks to researchers and laboratory personnel. A thorough understanding of its toxicological properties and the implementation of robust safety protocols are paramount for a safe working environment. Continuous training and adherence to institutional and regulatory guidelines are critical for all individuals working with this compound.

References

- 1. Arsenic compounds induce apoptosis through caspase pathway activation in MA-10 Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arsenic compounds activate MAPK and inhibit Akt pathways to induce apoptosis in MA-10 mouse Leydig tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Arsenic compounds induce apoptosis by activating the MAPK and cas...: Ingenta Connect [ingentaconnect.com]

- 5. oecd.org [oecd.org]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Arsenic compounds activate the MAPK and caspase pathways to induce apoptosis in OEC‑M1 gingival epidermal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Differences in apoptotic signaling and toxicity between dimethylmonothioarsinic acid (DMMTAV) and its active metabolite, dimethylarsinous acid (DMAIII), in HepaRG cells: Possibility of apoptosis cascade based on diversity of active metabolites of DMMTAV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. stacks.cdc.gov [stacks.cdc.gov]

- 14. Arsenic - Wikipedia [en.wikipedia.org]

- 15. Role of glutathione in dimethylarsinic acid-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Cacodylate Buffers: Potassium vs. Sodium Salts for Researchers and Drug Development Professionals

Introduction

In the landscape of biological research and pharmaceutical development, the meticulous control of pH is paramount. Buffer systems are the unsung heroes that maintain this stability, ensuring the integrity of cellular structures, the activity of enzymes, and the efficacy of therapeutic agents. Among the diverse array of available buffers, cacodylate-based systems have carved out a significant niche, particularly in the realms of electron microscopy, protein crystallography, and certain drug formulation studies. This is largely due to their excellent buffering capacity in the physiological pH range and their inertness towards aldehyde fixatives.

This technical guide provides an in-depth comparison of the two most common forms of cacodylate salts used for buffer preparation: potassium cacodylate and sodium cacodylate. We will delve into their physicochemical properties, provide detailed experimental protocols for their preparation, and discuss their applications and potential for biological interference.

Physicochemical Properties: A Comparative Analysis

The choice between potassium and sodium cacodylate often comes down to subtle differences in their properties and the specific requirements of the experimental system. While both serve the same fundamental purpose of maintaining pH, their cationic counterparts can influence solubility and interactions within the biological milieu. The following table summarizes the key quantitative data for both salts.

| Property | This compound | Sodium Cacodylate Trihydrate |

| Molecular Formula | C₂H₆AsKO₂ | C₂H₆AsNaO₂ · 3H₂O |

| Molecular Weight | 176.087 g/mol | 214.03 g/mol |

| pKa (of cacodylic acid) | 6.27 | 6.27 |

| Effective Buffering Range | pH 5.0 – 7.4 | pH 5.0 – 7.4 |

| Solubility in Water | Data not readily available | High (100 mg/mL to 2 g/mL)[1][2] |

| Appearance | White crystalline solid | White crystalline solid |

Core Advantages of Cacodylate Buffers

Cacodylate buffers, irrespective of the cation, offer several distinct advantages over more conventional phosphate (B84403) buffers:

-

Compatibility with Aldehydes: Unlike amine-containing buffers (e.g., Tris), cacodylate does not react with aldehyde fixatives like glutaraldehyde (B144438) and formaldehyde, preserving their cross-linking efficiency.[3][4]

-

No Precipitation with Divalent Cations: A significant drawback of phosphate buffers is their tendency to precipitate in the presence of divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺). Cacodylate buffers do not form such precipitates, making them ideal for studies where these ions are present.[5]

-

Broad Buffering Range: With a pKa of 6.27, cacodylate buffers are effective over a wide pH range that encompasses the physiological pH of many biological systems.[3]

Experimental Protocols

The preparation of cacodylate buffers is a straightforward process. Below are detailed protocols for the more commonly used sodium cacodylate, followed by a theoretical protocol for this compound based on molar equivalents.

Protocol 1: Preparation of 0.2 M Sodium Cacodylate Buffer Stock Solution (pH 7.4)

This protocol outlines the steps to prepare a 0.2 M stock solution of sodium cacodylate buffer, which can then be diluted to the desired working concentration.

Materials:

-

Sodium Cacodylate Trihydrate (MW = 214.03 g/mol )

-

Deionized water (dH₂O)

-

Hydrochloric acid (HCl), 0.2 M

-

pH meter

-

Volumetric flasks

-

Stir plate and stir bar

Procedure:

-

Dissolve the Sodium Cacodylate: Weigh out 42.8 g of sodium cacodylate trihydrate and dissolve it in approximately 800 mL of dH₂O in a 1 L beaker.

-

Adjust the pH: Place the beaker on a stir plate and slowly add 0.2 M HCl while monitoring the pH with a calibrated pH meter. Continue adding HCl until the pH reaches 7.4.

-

Final Volume Adjustment: Carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of dH₂O and add the rinsing to the volumetric flask. Bring the final volume to 1 L with dH₂O.

-

Storage: Store the 0.2 M sodium cacodylate buffer stock solution at 4°C.

Protocol 2: Theoretical Preparation of 0.2 M this compound Buffer Stock Solution (pH 7.4)

As dedicated protocols for this compound are not widely available, the following is a theoretical adaptation of the sodium cacodylate protocol. It is important to note that sodium cacodylate is the more established and widely documented choice for cacodylate buffers.

Materials:

-

This compound (MW = 176.087 g/mol )

-

Deionized water (dH₂O)

-

Hydrochloric acid (HCl), 0.2 M

-

pH meter

-

Volumetric flasks

-

Stir plate and stir bar

Procedure:

-

Dissolve the this compound: Weigh out 35.22 g of this compound and dissolve it in approximately 800 mL of dH₂O in a 1 L beaker.

-

Adjust the pH: Place the beaker on a stir plate and slowly add 0.2 M HCl while monitoring the pH with a calibrated pH meter. Continue adding HCl until the pH reaches 7.4.

-

Final Volume Adjustment: Carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of dH₂O and add the rinsing to the volumetric flask. Bring the final volume to 1 L with dH₂O.

-

Storage: Store the 0.2 M this compound buffer stock solution at 4°C.

Visualizing Experimental Workflows

To aid in the selection and preparation of cacodylate buffers, the following diagrams, generated using the DOT language, illustrate the key decision-making and procedural steps.

Biological Interference and Signaling Pathways

A critical consideration when using any buffer in a biological system is its potential for unintended interactions. Cacodylate buffers contain arsenic, a known toxic substance. While at the concentrations typically used for buffering, acute toxicity is not a primary concern for in vitro applications, the potential for more subtle effects on cellular processes should not be overlooked.

The primary mechanism of arsenic toxicity involves its ability to interfere with cellular respiration and induce oxidative stress. Trivalent arsenic, a potential metabolite of cacodylate, can inhibit enzymes with sulfhydryl groups, disrupting critical metabolic pathways. While specific, direct interference with signaling pathways by cacodylate at typical buffer concentrations is not extensively documented, the induction of oxidative stress can have downstream effects on various signaling cascades, including those involved in apoptosis and cytoskeletal dynamics.[1]

Conclusion and Recommendations

Both potassium and sodium cacodylate are effective buffering agents for a variety of research and development applications, particularly in electron microscopy. Their primary advantage lies in their compatibility with aldehyde fixatives and their non-reactivity with divalent cations.

Based on the available data and established scientific literature, sodium cacodylate trihydrate is the recommended choice for most applications. This recommendation is based on its high solubility in water and the extensive availability of well-documented and validated experimental protocols. This compound, while chemically similar, is less commonly used, and key data such as its solubility are not as readily available. The choice to use this compound would likely be driven by a specific experimental need to include potassium as the primary cation.

As with any experimental reagent, it is crucial to be aware of the potential for unintended effects. The arsenic content of cacodylate buffers necessitates careful handling and consideration of its potential to induce oxidative stress in cellular systems. Researchers should always consider the specific needs of their experimental system when selecting a buffer and be mindful of the potential for the buffer itself to influence the outcome.

References

The Silent Workhorse: A History of Cacodylate Buffers in Electron Microscopy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of electron microscopy, where the visualization of cellular ultrastructure is paramount, the choice of a suitable buffer is a critical yet often overlooked step. Among the various buffering systems developed, sodium cacodylate has carved a significant niche, serving as a steadfast tool for researchers for decades. This whitepaper delves into the history of cacodylate buffers in electron microscopy, providing a technical guide to its properties, historical preparation, and a comparative analysis with other common buffers.

Introduction: The Quest for Ultrastructural Preservation

The advent of electron microscopy in the mid-20th century promised unprecedented views into the subcellular realm. However, the harsh chemical fixation and processing steps required to prepare biological specimens often introduced artifacts, obscuring the true cellular architecture. A key challenge was to maintain a stable physiological pH during fixation to prevent the denaturation of proteins and the disruption of delicate cellular membranes.

Early fixation protocols often employed phosphate (B84403) buffers, which, while effective at maintaining pH, had a significant drawback: they readily formed precipitates with divalent cations like calcium and magnesium, which are crucial for membrane stability. Furthermore, phosphate ions could interfere with certain staining techniques, leading to a loss of contrast in the final electron micrograph.

The Emergence of a Novel Solution: Sabatini, Bensch, and Barrnett's Contribution

In 1963, a seminal paper by David D. Sabatini, Klaus Bensch, and Russell J. Barrnett, published in The Journal of Cell Biology, introduced a groundbreaking alternative: the use of sodium cacodylate as a buffering agent for aldehyde fixatives.[1][2][3] Their work demonstrated that cacodylate buffer offered excellent preservation of cellular ultrastructure, rivaling that of osmium tetroxide-fixed tissues.[1]

The primary advantage of cacodylate buffer, as highlighted by Sabatini and his colleagues, was its inertness towards divalent cations, thus preventing the formation of unwanted precipitates.[4][5][6] This property was particularly beneficial for preserving the intricate details of mitochondria and other organelles that were often damaged by phosphate buffers.[4][6]

A Comparative Analysis: Cacodylate vs. Phosphate Buffers

The introduction of cacodylate buffer provided researchers with a valuable new tool. The following table summarizes the key quantitative and qualitative differences between sodium cacodylate and phosphate buffers, particularly in the context of their historical use in electron microscopy.

| Property | Sodium Cacodylate Buffer | Phosphate Buffer | Rationale & Implications |

| pKa | 6.27[7][8] | 7.20[7] | The pKa of cacodylate is slightly lower than physiological pH, but it provides good buffering capacity within the effective range. Phosphate's pKa is closer to physiological pH. |

| Effective pH Range | 5.0–7.4[4][6][7] | 5.8–8.0[7] | Both buffers cover the typical pH range required for biological sample fixation (pH 6.5-7.6).[1] |

| Interaction with Divalent Cations (e.g., Ca²⁺, Mg²⁺) | Does not precipitate[5] | Forms precipitates | A major advantage of cacodylate, preventing artifacts and preserving membrane structures that require divalent cations for stability. |

| Reactivity with Aldehyde Fixatives | Does not react[4] | Can react over time | Cacodylate's stability with aldehydes like glutaraldehyde (B144438) ensures consistent and reliable fixation. |

| Toxicity | Contains arsenic, toxic and potentially carcinogenic[5] | Non-toxic | The primary drawback of cacodylate, requiring careful handling and disposal. |

| Osmolarity | Can be adjusted with non-ionic solutes (e.g., sucrose)[1] | Can be adjusted with salts or sucrose[5][9] | Both buffers allow for the necessary adjustment of osmolarity to prevent cell shrinkage or swelling. |

Historical Experimental Protocol: Preparation of Cacodylate Buffer and Fixative

The following protocol is a representation of the methods used in the early days of cacodylate buffer's application in electron microscopy, based on the principles outlined by Sabatini et al. and subsequent standard practices.

1. Preparation of 0.2 M Sodium Cacodylate Stock Solution:

-

Dissolve 42.8 g of sodium cacodylate trihydrate (Na(CH₃)₂AsO₂ · 3H₂O) in distilled water.

-

Bring the final volume to 1000 mL.

-

Store in a well-sealed container at 4°C.

2. Preparation of 0.1 M Cacodylate Buffer (pH 7.2-7.4):

-

Take 50 mL of the 0.2 M sodium cacodylate stock solution.

-

Add approximately 2.7 mL of 0.2 M hydrochloric acid (HCl).

-

Monitor the pH using a pH meter and adjust to the desired pH (e.g., 7.3) by adding more HCl dropwise.

-

Add distilled water to a final volume of 100 mL.

3. Preparation of Aldehyde Fixative in 0.1 M Cacodylate Buffer:

-

To 100 mL of 0.1 M cacodylate buffer (pH 7.2-7.4), add the desired concentration of glutaraldehyde (e.g., 2.5% to 6.5%).[1]

-

Optionally, for certain tissues, add sucrose (B13894) to adjust the osmolarity (e.g., 0.22 M).[1]

-

The fixative solution should be prepared fresh before use.

Visualizing the Workflow and Decision-Making Process

The following diagrams, generated using the DOT language, illustrate the logical flow of buffer selection and a typical experimental workflow for transmission electron microscopy (TEM) sample preparation using cacodylate buffer in a historical context.

Caption: Decision-making workflow for selecting a buffer in electron microscopy.

Caption: Historical TEM sample preparation workflow using cacodylate buffer.

Conclusion: A Legacy of Precision

Despite its toxicity, which necessitates stringent safety precautions, sodium cacodylate buffer has remained a valuable tool in the electron microscopist's arsenal (B13267) for its reliability and the superior ultrastructural preservation it offers in many applications.[7] Its introduction marked a significant advancement in the field, enabling researchers to capture clearer and more accurate images of the cell's intricate machinery. While modern research has introduced a wider array of buffering systems, the history of cacodylate serves as a testament to the continuous innovation and meticulous attention to detail that underpins the quest for scientific discovery at the subcellular level.

References

- 1. Cytochemistry and electron microscopy. The preservation of cellular ultrastructure and enzymatic activity by aldehyde fixation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. em-grade.com [em-grade.com]

- 5. scienceservices.eu [scienceservices.eu]

- 6. em-grade.com [em-grade.com]

- 7. benchchem.com [benchchem.com]

- 8. Buffers – The Biological Imaging Facility [microscopyberkeley.net]

- 9. emsdiasum.com [emsdiasum.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Potassium Dimethylarsinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium dimethylarsinate (B1200466), also known as potassium cacodylate, is an organoarsenic compound with the chemical formula C₂H₆AsKO₂. It is the potassium salt of dimethylarsinic acid (cacodylic acid). This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and insights into its biological interactions, particularly its influence on key signaling pathways. Due to the limited availability of experimental data for potassium dimethylarsinate, data for the closely related and well-studied sodium cacodylate is included for comparative purposes and is clearly noted.

Physical Properties

Table 1: Physical Properties of Dimethylarsinate Salts

| Property | Potassium Dimethylarsinate (Computed) | Sodium Cacodylate Trihydrate (Experimental) | Reference |

| Molecular Formula | C₂H₆AsKO₂ | C₂H₆AsNaO₂ · 3H₂O | |

| Molecular Weight | 176.09 g/mol | 214.03 g/mol | |

| Appearance | - | White crystalline or granular solid | [1] |

| Melting Point | Not available | 77 - 80 °C (liquefies in water of hydration at ~60 °C) | [2][3] |

| Boiling Point | Not available | Not available | [4][5] |

| Solubility in Water | Expected to be highly soluble | Highly soluble (~100 g/L at 20°C; also reported as 2 g/mL) | [6][7] |

| Solubility in other solvents | - | Soluble in ethanol (B145695) (400 mg/mL) and methanol; Insoluble in diethyl ether | [3][6][7] |

| pKa of Cacodylic Acid | 6.27 (at 25 °C) | 6.27 (at 25 °C) | [6] |

Chemical Properties and Reactivity

Potassium dimethylarsinate is the salt of a weak acid, cacodylic acid, and a strong base, potassium hydroxide (B78521). Its chemical behavior is largely dictated by the dimethylarsinate anion.

-

Stability: The compound is stable under normal storage conditions.[8]

-

Hygroscopicity: Like its sodium counterpart, potassium dimethylarsinate is expected to be hygroscopic and should be stored in a dry environment.

-

Reactivity:

Experimental Protocols

Synthesis of Potassium Dimethylarsinate

This protocol describes the preparation of potassium dimethylarsinate via the neutralization of cacodylic acid with potassium hydroxide.

Materials:

-

Cacodylic acid ((CH₃)₂AsO₂H)

-

Potassium hydroxide (KOH)

-

Deionized water

-

Magnetic stirrer and stir bar

-

pH meter

-

Beaker and graduated cylinders

-

Rotary evaporator (optional)

-

Crystallizing dish

Procedure:

-

Dissolve Cacodylic Acid: In a beaker, dissolve a known molar amount of cacodylic acid in a minimal amount of deionized water with stirring.

-

Prepare KOH Solution: Prepare a stock solution of potassium hydroxide of a known concentration (e.g., 1 M).

-

Neutralization: Slowly add the potassium hydroxide solution to the cacodylic acid solution while continuously monitoring the pH with a calibrated pH meter. Continue adding the base dropwise until the pH of the solution reaches approximately 7.0-7.4, indicating complete neutralization. The reaction is as follows: (CH₃)₂AsO₂H + KOH → (CH₃)₂AsO₂K + H₂O

-

Isolation of the Product:

-

The resulting solution contains potassium dimethylarsinate. To obtain the solid salt, the water can be removed by evaporation. For a more controlled crystallization, slowly evaporate the solvent using a rotary evaporator at a low temperature or by leaving the solution in a crystallizing dish in a fume hood.

-

The resulting crystals should be collected and dried in a desiccator to remove residual moisture.

-

Below is a workflow diagram for the synthesis of potassium dimethylarsinate.

Determination of Melting Point

This protocol outlines a general procedure for determining the melting point of a hygroscopic solid like potassium dimethylarsinate using a capillary melting point apparatus.[7]

Materials:

-

Potassium dimethylarsinate sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

-

Dessicator

Procedure:

-

Sample Preparation: Due to its hygroscopic nature, the sample must be thoroughly dried in a desiccator prior to measurement.[7] If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Pack the dry, powdered sample into the open end of a capillary tube to a height of 2-3 mm. Tap the sealed end of the tube on a hard surface to compact the sample at the bottom.

-

Sealing the Capillary (for hygroscopic samples): To prevent the absorption of atmospheric moisture during heating, the open end of the capillary tube should be sealed by briefly heating it in a flame.[7]

-

Measurement:

-

Place the sealed capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). This range is the melting point of the substance.

-

Determination of Aqueous Solubility

This protocol provides a general method for determining the aqueous solubility of a salt at a specific temperature.

Materials:

-

Potassium dimethylarsinate

-

Deionized water

-

Constant temperature water bath or incubator

-

Stir plate and stir bar

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filter)

-

A suitable analytical method for arsenic quantification (e.g., ICP-MS or AAS)

Procedure:

-

Equilibration: Add an excess amount of potassium dimethylarsinate to a known volume of deionized water in a sealed container.

-

Place the container in a constant temperature water bath and stir the solution vigorously for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Collection: After equilibration, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any suspended microcrystals.

-

Quantification:

-

Dilute the filtered, saturated solution to a concentration within the working range of the chosen analytical method.

-

Determine the concentration of arsenic in the diluted solution using a calibrated analytical instrument.

-

Back-calculate the concentration of potassium dimethylarsinate in the original saturated solution.

-

-

Expressing Solubility: The solubility is typically expressed in grams of solute per 100 mL of solvent ( g/100 mL) or as molarity (mol/L).

Biological Activity and Signaling Pathways

Organoarsenicals, including cacodylic acid and its salts, are known to exert significant biological effects, primarily through the induction of oxidative stress and the subsequent disruption of key cellular signaling pathways.

Induction of Oxidative Stress

The toxicity of arsenicals is often linked to their ability to generate reactive oxygen species (ROS), leading to a state of oxidative stress within the cell. This imbalance between ROS production and the cell's antioxidant defenses can damage cellular components such as DNA, proteins, and lipids, ultimately triggering apoptotic pathways.

The diagram below illustrates a simplified pathway of oxidative stress induction.

Impact on Major Signaling Pathways

Arsenic compounds have been shown to modulate several critical signaling cascades that regulate cell growth, proliferation, and survival. These include the PI3K/Akt, MAPK, and AMPK pathways.

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Studies have shown that arsenicals can have complex, context-dependent effects on this pathway, sometimes leading to its activation which, paradoxically, can promote cell death in certain contexts.[9][10]

The following diagram depicts a simplified PI3K/Akt signaling cascade and the potential influence of arsenicals.

The Mitogen-Activated Protein Kinase (MAPK) cascades are involved in responding to a wide range of extracellular stimuli, including stress signals. Arsenicals have been shown to activate various branches of the MAPK pathway, such as JNK and p38, which are often associated with stress responses and apoptosis.

Below is a diagram illustrating the general structure of a MAPK cascade and its activation by arsenical-induced stress.

AMP-activated protein kinase (AMPK) is a key sensor of cellular energy status. Some studies suggest that arsenic compounds can inhibit the activation of AMPK, which in turn can affect downstream processes like mTOR signaling, impacting cell growth and survival.[1][4][6]

The diagram below shows the role of AMPK in cellular energy sensing and its potential inhibition by arsenicals.

Conclusion

Potassium dimethylarsinate is a hygroscopic, water-soluble organoarsenic salt. While specific experimental data on its physical properties are scarce, its chemical behavior can be inferred from its structure as the potassium salt of cacodylic acid. Its synthesis is readily achieved through the neutralization of cacodylic acid with potassium hydroxide. The biological activity of potassium dimethylarsinate is of significant interest, particularly its ability to induce oxidative stress and modulate key cellular signaling pathways, including the PI3K/Akt, MAPK, and AMPK cascades. Further research is warranted to fully elucidate the specific interactions and downstream consequences of this compound in various biological systems, which will be crucial for its potential applications and for understanding its toxicological profile.

References

- 1. Sodium Cacodylate | C2H6AsNaO2 | CID 2724247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sodium cacodylate, 0.1M buffer solution, pH 6.5 | CAS 6131-99-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. Sodium cacodylate trihydrate Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. SODIUM CACODYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. emsdiasum.com [emsdiasum.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 8. tedpella.com [tedpella.com]

- 9. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Understanding the pKa of Cacodylate Buffers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pKa of cacodylate buffers, a crucial parameter for ensuring the stability and efficacy of biological and pharmaceutical formulations. This document explores the fundamental properties of cacodylate buffers, the factors influencing their pKa, and detailed methodologies for its experimental determination.

Core Concepts: Cacodylic Acid and the Cacodylate Buffer System

Cacodylic acid, ((CH₃)₂AsO₂H), is a weak organic acid. Its conjugate base is the cacodylate anion, ((CH₃)₂AsO₂⁻). Together, they form a buffer system that is effective in the pH range of 5.0 to 7.4.[1] The equilibrium of this buffer system is central to its function and can be represented as follows:

Figure 1: Chemical equilibrium of the cacodylate buffer system.

The effectiveness of a buffer is determined by its pKa, the pH at which the concentrations of the acidic and basic forms are equal. For the cacodylate buffer system, the pKa is a critical value for its application in various scientific fields, particularly in electron microscopy where it is favored for not interfering with aldehyde fixatives.[1]

Quantitative Data on the pKa of Cacodylate

The pKa of cacodylic acid is a well-established value at standard conditions. However, it is crucial for researchers to understand that this value is not static and can be influenced by environmental factors.

| Parameter | Value | Conditions | Reference |

| pKa | 6.27 | 25°C | [1][2][3] |

| Effective pH Range | 5.0 - 7.4 | 25°C | [1] |

Factors Influencing the pKa of Cacodylate Buffers

For precise and reproducible experimental design, it is imperative to consider the impact of temperature and ionic strength on the pKa of cacodylate buffers.

Effect of Temperature

The pKa of most buffers exhibits some degree of temperature dependence. While cacodylate is noted for its relative stability compared to amine-based buffers like Tris, temperature variations can still lead to pH shifts. The change in pKa with temperature can be described by the van't Hoff equation. A key thermodynamic property for estimating this change is the enthalpy of ionization (ΔH°).

| Buffer | pKa at 25°C | Temperature Coefficient (d(pKa)/dT, °C⁻¹) |

| Cacodylate | 6.27 | Not explicitly found in searches, but implied to be low |

| Tris | 8.06 | -0.028 |

While a specific temperature coefficient for cacodylate was not found in the provided search results, its enthalpy of ionization is a key factor in its temperature dependence.

Effect of Ionic Strength

The ionic strength of a solution, a measure of the total concentration of ions, also affects the pKa of a buffer. The Debye-Hückel theory provides a theoretical framework for understanding this effect. Generally, for a buffer system like cacodylate, an increase in ionic strength will lead to a decrease in the activity coefficients of the ions, which can cause a shift in the pKa. While the search results confirm this general principle for buffers, specific quantitative data for the effect of ionic strength on the pKa of cacodylate was not available.

Experimental Determination of pKa

The most common and precise method for determining the pKa of a weak acid like cacodylic acid is through potentiometric titration. This method involves the gradual addition of a strong base to a solution of the weak acid and monitoring the resulting pH change.

Experimental Workflow for Potentiometric Titration

Figure 2: Workflow for determining pKa by potentiometric titration.

Detailed Protocol for Potentiometric Titration

Materials:

-

Cacodylic acid

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Buret

-

Beaker

Procedure:

-

Preparation of Cacodylic Acid Solution: Accurately weigh a known amount of cacodylic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

-

pH Meter Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Titration Setup:

-

Pipette a known volume (e.g., 50 mL) of the cacodylic acid solution into a beaker.

-

Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Fill a buret with the standardized NaOH solution and record the initial volume.

-

-

Titration Process:

-

Begin stirring the cacodylic acid solution at a moderate, constant speed.

-

Start adding the NaOH solution from the buret in small increments (e.g., 0.5-1.0 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

As the pH begins to change more rapidly, reduce the volume of the increments to obtain more data points around the equivalence point.

-

Continue the titration until the pH has leveled off well beyond the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis). This will generate a titration curve.

-

Identify the equivalence point, which is the point of inflection on the curve where the slope (dpH/dV) is at its maximum. This can be determined more accurately by plotting the first derivative of the titration curve (ΔpH/ΔV vs. average volume).

-

Determine the volume of NaOH required to reach the equivalence point (Veq).

-

The pKa is the pH at which half of the equivalence point volume (Veq/2) of NaOH has been added. This can be read directly from the titration curve.

-

Henderson-Hasselbalch Equation for Cacodylate Buffers